Product packaging for (R)-monastrol(Cat. No.:)

(R)-monastrol

Cat. No.: B1206232
M. Wt: 292.36 g/mol
InChI Key: LOBCDGHHHHGHFA-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Discovery and Identification as a Small Molecule Chemical Probe

Monastrol (B14932) was identified through a phenotype-based screen, a method designed to find small molecules that induce a specific cellular outcome without pre-existing knowledge of the molecular target. springernature.com This screen aimed to discover cell-permeable compounds that could arrest cells in mitosis, not by targeting tubulin—the mechanism of many well-known anti-mitotic drugs—but by affecting other components of the mitotic machinery. semanticscholar.org The search led to the discovery of monastrol, which caused cells to accumulate in mitosis with a characteristic "monoastral" spindle phenotype: a radial array of microtubules surrounded by a ring of chromosomes. semanticscholar.orgrupress.org This unique phenotype distinguished it from tubulin-targeting agents and established it as a valuable chemical probe for exploring the functions of other proteins essential for cell division. researchgate.net

Significance as a Mitotic Kinesin Inhibitor

The molecular target of monastrol was identified as Eg5 (also known as KIF11 or KSP), a member of the Kinesin-5 family of motor proteins. nih.govmedchemexpress.com Eg5 is a plus-end-directed motor that is essential for establishing and maintaining the bipolar mitotic spindle by pushing the two spindle poles apart. semanticscholar.orgmedchemexpress.com Inhibition of Eg5 by monastrol prevents the separation of centrosomes, leading to the collapse of the spindle into the characteristic monoastral formation. medchemexpress.comuni-konstanz.de

Detailed biochemical studies have revealed that monastrol is a specific, cell-permeable, and reversible allosteric inhibitor of Eg5. nih.govnih.gov Its mechanism of action is distinct from many enzyme inhibitors; it does not bind to the ATP-binding site. nih.govnih.gov Instead, it binds to a novel allosteric pocket on the motor domain, which is formed by a loop specific to the Eg5 kinesin family. medchemexpress.comnih.gov This binding event stabilizes a conformation that slows the release of ADP from the motor domain, thereby inhibiting the motor's ATPase activity and its ability to generate force. nih.govnih.gov The interaction is noncompetitive with respect to both ATP and microtubules. nih.gov

It is important to note that monastrol exists as a racemic mixture of two enantiomers, (R)-monastrol and (S)-monastrol. Research has shown that the (S)-enantiomer is a more potent inhibitor of Eg5 activity both in vitro and in vivo compared to the (R)-enantiomer. nih.govnih.gov

PropertyDescriptionReferences
Target Mitotic Kinesin Eg5 (Kinesin-5/KIF11/KSP) nih.govmedchemexpress.com
Mechanism of Action Allosteric inhibitor nih.gov
Binding Site Binds to a novel allosteric site on the Eg5 motor domain, not the ATP- or microtubule-binding sites. nih.govnih.gov
Effect on Eg5 Inhibits microtubule-stimulated ATPase activity by slowing ADP release. nih.govnih.gov
Cellular Permeability Cell-permeable medchemexpress.com
Reversibility The mitotic arrest induced by monastrol is rapidly reversible. uni-konstanz.denih.gov
IC50 14 µM (for the racemic mixture against Eg5) medchemexpress.com

Role in Fundamental Cell Division Research and Spindle Dynamics Studies

The specificity of monastrol for Eg5 has made it an indispensable tool for studying fundamental aspects of cell division and spindle dynamics. By inhibiting Eg5, researchers can probe its precise contributions to spindle assembly and maintenance without the confounding effects of disrupting microtubule dynamics, which is a limitation of drugs like paclitaxel. uni-konstanz.deaacrjournals.org

Use of monastrol has been crucial in demonstrating that Eg5 is required for centrosome separation but not for centrosome duplication. rupress.orgnih.gov Cells treated with monastrol enter mitosis with duplicated centrosomes that are unable to separate, resulting in the monoastral spindle. rupress.org This tool allows for the temporal dissection of mitotic events; for example, imaging the disassembly of bipolar spindles after the addition of monastrol has provided direct observations of outward-directed forces within the spindle. uni-konstanz.denih.gov

Furthermore, monastrol is used to study the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation. nih.gov Treatment with monastrol activates the SAC, leading to mitotic arrest. aacrjournals.orgnih.gov Studies in cells where SAC proteins like Mad2 or BubR1 are depleted have shown that while the duration of mitotic arrest is shortened, the cells still undergo apoptosis, indicating that Eg5 inhibition can trigger cell death independently of a prolonged checkpoint-mediated arrest. aacrjournals.orgnih.gov This has provided insights into the complex relationship between spindle disruption, checkpoint signaling, and cell fate. aacrjournals.org The compound also helps in studying chromosome mal-orientation, as chromosomes in monastrol-treated cells often exhibit incorrect attachments to the single spindle pole. uni-konstanz.denih.gov

Cellular EffectObservation in Monastrol-Treated CellsResearch ApplicationReferences
Mitotic Spindle Formation Inhibition of bipolar spindle formation, resulting in a "monoaster" phenotype.Studying the role of Eg5 in centrosome separation and the establishment of spindle bipolarity. rupress.orguni-konstanz.de
Cell Cycle Progression Arrests cells in mitosis; does not inhibit S and G2 phases.Isolating and studying mitotic-specific processes. nih.gov
Spindle Assembly Checkpoint (SAC) Activates the SAC, evidenced by the localization of proteins like Mad2 to kinetochores.Investigating the signaling pathways of the SAC and its response to defects in spindle structure. uni-konstanz.deaacrjournals.org
Chromosome Attachment Induces syntelic orientation, where both sister kinetochores attach to microtubules from the same pole.Understanding mechanisms for detecting and correcting chromosome mal-orientations. nih.gov
Reversibility of Mitotic Arrest Mitotic arrest is rapidly reversible upon washout of the compound.Studying the dynamic nature of the mitotic spindle and the consequences of transient Eg5 inhibition. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O3S B1206232 (R)-monastrol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl (4R)-4-(3-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C14H16N2O3S/c1-3-19-13(18)11-8(2)15-14(20)16-12(11)9-5-4-6-10(17)7-9/h4-7,12,17H,3H2,1-2H3,(H2,15,16,20)/t12-/m1/s1

InChI Key

LOBCDGHHHHGHFA-GFCCVEGCSA-N

SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=S)N[C@@H]1C2=CC(=CC=C2)O)C

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)O)C

Origin of Product

United States

Synthetic Methodologies and Analog Development of R Monastrol

Classical and Modified Biginelli Multicomponent Reactions for Dihydropyrimidinone Synthesis

The core structure of monastrol (B14932), a dihydropyrimidinone, is most commonly synthesized via the Biginelli reaction. This one-pot multicomponent reaction, first reported in 1891, involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. For the synthesis of monastrol, the reactants are typically 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea.

The classical Biginelli reaction often suffers from low yields, prompting the development of various catalyzed and modified procedures to improve efficiency. Both Lewis and Brønsted acids have been effectively employed as catalysts. Under non-catalyzed, solvent-free conditions, the synthesis of monastrol proceeds with a modest yield. However, the introduction of catalysts significantly enhances the reaction yield.

A comparative study of different catalysts under solvent-free conditions for the synthesis of monastrol demonstrated a marked improvement in yield over the non-catalyzed reaction. Lewis acids such as ferric chloride (FeCl₃) and copper(II) chloride (CuCl₂) have proven to be highly effective, affording yields of 93% and 95%, respectively. Brønsted acids like hydrochloric acid (HCl) and trifluoroacetic acid (CF₃COOH) also catalyze the reaction, though with slightly lower efficacy.

CatalystTypeYield (%)
NoneN/A40
FeCl₃Lewis Acid93
CuCl₂Lewis Acid95
HClBrønsted Acid63
CF₃COOHBrønsted Acid86

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methodologies. For the synthesis of monastrol, several green chemistry approaches have been explored, including solvent-free reactions and the use of microwave irradiation. Solvent-free conditions reduce the use of volatile organic compounds, minimizing environmental impact and simplifying product purification.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The application of controlled microwave heating in the Biginelli reaction for monastrol synthesis has been shown to dramatically reduce reaction times from several hours to as little as 30 minutes. This rapid and efficient heating often leads to higher yields and cleaner reaction profiles, reducing the need for extensive purification. One protocol using microwave irradiation reports an isolated yield of 76% after a simple precipitation and filtration step, with an alternative column chromatography purification yielding 86%.

Stereoselective Synthesis and Enantiomeric Resolution of (R)-Monastrol

The C4 position of the dihydropyrimidine (B8664642) ring in monastrol is a stereocenter, meaning monastrol exists as a pair of enantiomers, this compound and (S)-monastrol. Research has shown that the biological activity of monastrol is stereospecific, with the (S)-enantiomer being the more potent inhibitor of the Eg5 kinesin. However, the synthesis and study of the (R)-enantiomer are also of interest for comparative biological evaluations and as a control.

The development of asymmetric Biginelli reactions has been a key focus to directly obtain enantiomerically enriched dihydropyrimidinones. This has been achieved through the use of chiral catalysts, including metal-catalyzed and organocatalytic systems. For instance, a chiral ytterbium catalyst has been successfully employed in an asymmetric Biginelli reaction to produce this compound with a high enantiomeric excess (99% ee). Another approach involves the use of chiral ligands in conjunction with Lewis acids like CeCl₃ or InCl₃ to induce enantioselectivity.

Alternatively, racemic monastrol can be separated into its individual enantiomers through a process called enantiomeric resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for the analytical and semi-preparative separation of monastrol enantiomers. A preparative scale resolution has also been reported through the formation of diastereomeric N-3 glycosyl amides, which can then be separated and converted back to the individual (R)- and (S)-enantiomers.

Design and Synthesis of Monastrol Derivatives and Analogs

To improve the potency and pharmacological properties of monastrol, numerous derivatives and analogs have been designed and synthesized. These efforts are often guided by structure-activity relationship (SAR) studies and computational modeling.

Structure-guided design utilizes the three-dimensional structure of the target protein, Eg5, in complex with monastrol to inform the design of new analogs with improved binding affinity. Monastrol binds to an allosteric pocket on the Eg5 motor domain, and understanding the key interactions within this pocket is crucial for designing more effective inhibitors. Modifications to the core dihydropyrimidine scaffold have been explored to enhance these interactions. For example, annelation across the C5-C6 bond of the parent ring has led to the development of more potent analogs like dimethylenastron.

Systematic exploration of different substituents on the monastrol scaffold has provided valuable insights into the structure-activity relationships. The substitution pattern on the C4-phenyl ring, the ester group at the C5 position, and the substituents on the dihydropyrimidine ring have all been varied to probe their effect on inhibitory activity.

Key findings from SAR studies include:

C4-phenyl ring: A hydroxyl group at the 3-position of the phenyl ring is important for activity.

C2-position: Thione derivatives (with sulfur) of dihydropyrimidinones are generally more potent than their oxo (oxygen) counterparts.

C5-position: The ester group at this position can be modified, and in some cases, its replacement with other functional groups can influence activity.

PositionSubstitutionEffect on Activity
C2Thione (S) vs. Oxo (O)Thione generally more potent
C4-phenyl3-hydroxyl groupImportant for activity
C5Ester group modificationCan influence potency
N1/N3Alkylation/ArylationCan alter activity and selectivity

Development of Hybrid Compounds

The development of hybrid compounds based on the this compound scaffold represents a strategic approach in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and overcome drug resistance. This strategy involves chemically linking the monastrol core with other pharmacologically active molecules or functional groups to create a single molecular entity with a multimodal mechanism of action or improved targeting capabilities. Researchers have explored various hybrid designs, leading to the synthesis of novel compounds with promising therapeutic potential, particularly in the field of oncology.

One notable area of investigation has been the creation of monastrol-fatty acid hybrids. nih.govresearchgate.net The rationale behind this approach is to increase the lipophilicity of the parent compound, which can enhance its ability to cross cell membranes and potentially improve its antitumor activity. nih.gov For instance, a series of C6-substituted monastrol and oxo-monastrol analogues incorporating fatty acid chains such as palmitic, stearic, and oleic acids have been synthesized. nih.gov The synthesis of these hybrids was achieved through a Biginelli multicomponent condensation reaction using fatty β-ketoesters. nih.gov

Studies on these monastrol-fatty acid hybrids have demonstrated their potential against glioblastoma cells. nih.govresearchgate.net Notably, analogues derived from palmitic and stearic acids exhibited significantly higher potency than monastrol itself. nih.govresearchgate.net For example, the hybrid incorporating a palmitic acid chain showed a 13-fold increase in potency against rat glioblastoma cells compared to the parent monastrol. nih.gov

Table 1: Antitumoral Activity of Monastrol-Fatty Acid Hybrids against Rat Glioblastoma (C6) Cells

Compound Fatty Acid Chain IC50 (µM) nih.gov
This compound - 66.42
Monastrol-Palmitic Acid Hybrid Palmitic (C16:0) 5.11
Monastrol-Stearic Acid Hybrid Stearic (C18:0) 6.85
Monastrol-Oleic Acid Hybrid Oleic (cis-C18:1) >100

Another successful strategy has been the development of hybrids incorporating heterocyclic moieties known for their own biological activities. This has led to the creation of monastrol-triazole and monastrol-oxadiazole hybrids. japsonline.com These hybrid molecules have shown enhanced cytotoxic effects against various cancer cell lines. For example, a monastrol-triazole hybrid demonstrated significant cytotoxicity against breast (MCF-7) and ovarian (OVCAR-3, SKOV-3) cancer cell lines. japsonline.com

Similarly, monastrol-oxadiazole hybrids have exhibited potent activity against leukemia cell lines. japsonline.com Specific hybrids showed IC50 values in the nanomolar range against HL-60 (TB) and MOLT-4 leukemia cells, proving to be more potent than monastrol itself. japsonline.com These findings underscore the potential of molecular hybridization to generate novel anticancer agents with improved efficacy. japsonline.comjapsonline.com

Table 2: Cytotoxic Activity of Monastrol-Heterocyclic Hybrids

Hybrid Type Cancer Cell Line IC50 (µM) japsonline.com
Monastrol-Triazole Hybrid D MCF-7 (Breast) 22.0
OVCAR-3 (Ovarian) 24.2
SKOV-3 (Ovarian) 29.1
Monastrol-Oxadiazole Hybrid F HL-60 (TB) (Leukemia) 0.056
Monastrol-Oxadiazole Hybrid G MOLT-4 (Leukemia) 0.080
This compound HL-60 (TB) (Leukemia) 0.147
MOLT-4 (Leukemia) 0.215

The synthesis of these hybrid compounds often utilizes the foundational Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. japsonline.comresearchgate.netscielo.br Modifications of this reaction and subsequent derivatization steps allow for the introduction of various molecular fragments to the monastrol core, leading to a diverse library of hybrid molecules. nih.govnih.gov The continued exploration of new hybrid structures based on the this compound scaffold remains a promising avenue for the discovery of novel therapeutic agents. japsonline.com

Molecular Mechanisms of Kinesin Eg5 Inhibition by R Monastrol

Impact on Eg5 ATPase Activity

Monastrol's allosteric binding profoundly affects Eg5's ability to hydrolyze ATP, thereby impairing its motor function. This inhibition occurs under both basal conditions and in the presence of microtubules.

Inhibition of Basal ATPase Activity

In the absence of microtubules, monastrol (B14932) inhibits the basal ATPase activity of Eg5 idexlab.comnih.govacs.orgpitt.eduncats.ioresearchgate.netcapes.gov.brjsr.orgnih.gov. This inhibition is achieved through a mechanism involving the slowing of product release nih.gov. Kinetic studies have quantified the potency of monastrol enantiomers in inhibiting basal ATPase activity. For instance, (R)-monastrol exhibits an IC50 value of approximately 8.2 µM, while the (S)-enantiomer is more potent, with an IC50 of about 1.7 µM researchgate.net.

Inhibition of Microtubule-Stimulated ATPase Activity

Monastrol also significantly reduces the ATPase activity of Eg5 when it is bound to microtubules idexlab.comnih.govacs.orgpitt.eduncats.iocapes.gov.brjsr.orgnih.gov. This inhibition is associated with weakened binding of Eg5 to microtubules during steady-state ATP turnover nih.gov. The mechanism involves the inhibition of ADP release from the Eg5-ATP complex, leading to the formation of a stable ternary complex (Eg5-ADP-monastrol) idexlab.comtandfonline.comaacrjournals.orgcbijournal.comnih.govacs.orgncats.iocapes.gov.brnih.govtandfonline.com. While specific IC50 values for this compound in microtubule-stimulated assays are less consistently reported, the general trend indicates inhibition, with some studies suggesting similar potency to basal conditions for this compound researchgate.net.

Disruption of Eg5 Catalytic Cycle

The allosteric binding of this compound disrupts the normal mechanochemical cycle of Eg5, leading to a loss of motor function. Key aspects of this disruption include:

Inhibition of ADP Release : Monastrol binding traps Eg5 in an "ATP-like" conformation by inhibiting the release of ADP. This prevents the completion of the catalytic cycle, as the motor remains bound to ADP and is unable to proceed to the next step of ATP binding and hydrolysis idexlab.comtandfonline.comaacrjournals.orgcbijournal.comnih.govacs.orgncats.iocapes.gov.brnih.govtandfonline.com.

Stabilization of Non-Productive Complexes : Monastrol appears to stabilize conformations of Eg5 that lead to reversals at the ATP hydrolysis step or form "non-productive" complexes that slowly hydrolyze ATP nih.govpitt.edu.

Weakened Microtubule Affinity : The conformational changes induced by monastrol binding reduce Eg5's affinity for microtubules nih.govpitt.educapes.gov.brtandfonline.com. This compromised interaction prevents the motor from efficiently translocating along the microtubule track.

Impaired Force Generation : Collectively, these effects result in an ineffective Eg5-microtubule complex that cannot generate the necessary force for proper centrosome separation and bipolar spindle formation nih.gov. This ultimately leads to the characteristic monoastral phenotype observed in cells treated with monastrol.

Data Tables

Inhibition of ADP Release

This compound exerts its inhibitory effect on Eg5 primarily by interfering with the release of Adenosine Diphosphate (ADP) from the motor domain. Research indicates that Monastrol binds to Eg5 in a manner that prevents the dissociation of ADP from the nucleotide-binding pocket, even after ATP hydrolysis has occurred researchgate.net. This binding is allosteric, meaning Monastrol does not directly compete with ADP for its binding site but rather induces a conformational change that traps ADP within the motor domain researchgate.netcbijournal.com. Stopped-flow fluorometry experiments have demonstrated that Monastrol inhibits microtubule-stimulated ADP release by forming a stable ternary complex, Eg5-ADP-Monastrol researchgate.net. This effectively stalls the kinesin's ATPase cycle, preventing the release of products necessary for the subsequent steps of the motor cycle, such as ATP binding and the power stroke researchgate.netcbijournal.com. While Monastrol does not inhibit the basal ATPase activity of Eg5 itself, it significantly impairs the microtubule-stimulated turnover, particularly the ADP release step researchgate.netcbijournal.com.

Prevention of ATP-Dependent Conformational Changes

A key aspect of Eg5's motor function is its ability to undergo ATP-dependent conformational changes that drive its movement along microtubules. Monastrol's binding disrupts this process by stabilizing Eg5 in a specific conformation that is incompatible with the normal power stroke cycle researchgate.net. Specifically, Monastrol is understood to bind to an allosteric site on the Eg5 motor domain, which is located approximately 12 Å away from the nucleotide-binding site researchgate.net. This binding event induces conformational alterations that affect the ATP-binding pocket itself scispace.com. For instance, it can lead to a movement of the α3-helix towards the α2-helix, causing local and distal changes within the motor domain cbijournal.com. These changes allow for ATP binding but critically prevent the subsequent ADP release and the associated conformational rearrangements required for motility cbijournal.comscispace.com. By forming an Eg5-ADP-Monastrol ternary complex, Monastrol effectively locks the motor in a state where it cannot complete its catalytic cycle, thus preventing ATP-driven conformational changes essential for microtubule gliding and force generation researchgate.net.

Conformational Dynamics of the Eg5 Motor Domain upon Monastrol Binding

The binding of Monastrol to the Eg5 motor domain induces significant changes in its conformational dynamics. Structural studies, including X-ray crystallography and NMR experiments, have provided insights into how Monastrol interacts with Eg5 and alters its three-dimensional structure researchgate.netcbijournal.com. Monastrol binds to a specific allosteric pocket within the Eg5 motor domain, a hydrophobic region situated between loop L5 and helices α2 and α3 researchgate.netscispace.com. This interaction leads to a cascade of conformational changes throughout the motor domain, affecting the flexibility and stability of various structural elements cbijournal.comscispace.com. NMR relaxation experiments have confirmed that Monastrol interacts with multiple Eg5 constructs, suggesting a broad impact on the motor domain's structure researchgate.net. These alterations result in increased structural stability, rigidity, and compactness of the motor domain, which ultimately impairs its functional capacity scispace.com.

Changes in Loop L5 and Neck Linker

Upon binding to Eg5, Monastrol induces specific structural rearrangements, particularly affecting Loop L5 and the neck linker region. Monastrol's binding site is located in close proximity to Loop L5 and the α2/α3 helices researchgate.netscispace.com. Studies suggest that Monastrol binding causes a movement of the α3-helix towards the α2-helix, which in turn influences Loop L5 cbijournal.com. This interaction can lead to a tilting of helix α3 away from helix α2, effectively altering the conformation of the nucleotide-binding pocket and its associated elements scispace.com. These changes in Loop L5 and the surrounding helices are critical, as they are implicated in regulating the affinity of ATP binding and the subsequent release of ADP cbijournal.comscispace.com. The precise conformational shifts in these regions upon Monastrol binding are key to stabilizing the Eg5-ADP-Monastrol ternary complex and preventing the motor's functional cycle researchgate.netcbijournal.com.

Impact on Microtubule Binding Affinity

Monastrol's mechanism of inhibition does not involve direct competition for microtubule binding sites. Instead, its effects on microtubule interaction are indirect, stemming from its disruption of the ATPase cycle researchgate.netcbijournal.com. Evidence suggests that Monastrol binds to Eg5 in a way that does not interfere with the formation of the motor-microtubule complex itself researchgate.netcbijournal.com. However, by preventing ADP release and locking Eg5 in a non-productive conformation, Monastrol effectively reduces the motor's ability to undergo the cyclical binding and detachment events necessary for processive movement along microtubules researchgate.netcbijournal.comresearchgate.net. Therefore, while Monastrol does not reduce the affinity of Eg5 for microtubules in a direct competitive manner, it impairs the motor's functional engagement with the microtubule track by inhibiting the ATP-driven conformational changes required for translocation.

Specificity Profile for Kinesin-5 (Eg5)

This compound exhibits a high degree of specificity for the Kinesin-5 family, particularly for Eg5. This selectivity is a critical feature contributing to its utility as a research tool and its potential as a therapeutic agent. Monastrol specifically inhibits the motor activity of Eg5, leading to the characteristic monopolar spindle phenotype observed in cells undergoing mitosis. Unlike some other kinesin inhibitors, Monastrol does not appear to affect the motility of other kinesin superfamily members, such as conventional kinesin (Kinesin-1) researchgate.net. This specificity arises from unique structural features of the Eg5 motor domain, including the presence of loop L5 and the specific architecture of the allosteric binding pocket, which are distinct from those found in other kinesins cbijournal.comscispace.com. While other Eg5 inhibitors like Ispinesib and EMD-534085 also target Kinesin-5, Monastrol's well-defined allosteric binding site and reversible inhibition mechanism have made it a valuable probe for studying mitotic spindle dynamics cbijournal.comscispace.com.

Compound List

this compound

(S)-Monastrol

Monastrol (racemic)

Enastron

Dimethylenastron

Piperastrol

Ispinesib

EMD-534085

Cellular Effects and Applications of R Monastrol in Cell Biology Research

Induction of Monoastral Spindle Phenotype

The most characteristic cellular effect of (R)-monastrol is the formation of a "monoastral spindle" phenotype. In untreated mitotic cells, the duplicated centrosomes separate to form two poles of a bipolar spindle. However, in the presence of this compound, the inhibition of Eg5 prevents this separation, resulting in a radial array of microtubules emanating from a single center, surrounded by a ring of chromosomes. nih.govrupress.orgsemanticscholar.orguni-konstanz.de This distinctive phenotype is a direct consequence of disrupting the outward force generated by Eg5 that is necessary to push the spindle poles apart. nih.govuni-konstanz.de

This monoastral spindle formation is a hallmark of Eg5 inhibition and is observed across various cell types and in cell-free systems like Xenopus egg extracts. rupress.orgnih.govsemanticscholar.org The formation of these structures provides a clear visual marker for the specific disruption of Eg5 function, distinguishing it from the effects of other anti-mitotic agents that target tubulin polymerization, such as nocodazole or taxol. rupress.org

FeatureDescriptionReferences
Spindle Morphology Radial array of microtubules from a central point. nih.govrupress.orgsemanticscholar.org
Chromosome Arrangement Chromosomes form a ring surrounding the central microtubule array. semanticscholar.org
Underlying Mechanism Inhibition of the mitotic kinesin Eg5, preventing the separation of duplicated centrosomes. nih.govrupress.orguni-konstanz.de

Mitotic Arrest and Cell Cycle Perturbations

Treatment of dividing cells with this compound leads to a robust mitotic arrest. nih.govnih.govaacrjournals.org This arrest is a consequence of the activation of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase. nih.govuni-konstanz.denih.gov The abnormal monoastral spindle and the resulting improper kinetochore-microtubule attachments trigger the SAC. nih.govuni-konstanz.denih.gov

Specifically, the protein Mitotic Arrest-Deficient 2 (Mad2), a key component of the SAC, has been observed to localize to a subset of kinetochores in monastrol-treated cells, indicating an active checkpoint. nih.govuni-konstanz.denih.govsemanticscholar.org It's noteworthy that this mitotic arrest is reversible; upon removal of this compound, cells can proceed through mitosis, though often with some delay and potential for errors. nih.govnih.govsemanticscholar.org

The mitotic arrest induced by this compound specifically occurs at the G2/M transition of the cell cycle. researchgate.netresearchgate.netnih.gov While the compound does not inhibit progression through the S and G2 phases, it prevents cells from successfully completing mitosis. nih.govrupress.orgnih.govsemanticscholar.org Flow cytometry analysis of cells treated with monastrol (B14932) shows a significant accumulation of cells in the G2/M phase. researchgate.net This specific cell cycle block is a direct result of the SAC activation in response to the Eg5 inhibition and the subsequent failure to form a bipolar spindle.

Effects on Centrosome Separation and Bipolar Spindle Formation

The primary molecular event leading to the observed cellular phenotypes is the inhibition of centrosome separation by this compound. semanticscholar.orgnih.gov Eg5 is a plus-end-directed motor protein that slides antiparallel microtubules apart, a process that is critical for pushing the duplicated centrosomes away from each other to establish a bipolar spindle. nih.gov By inhibiting Eg5, this compound effectively blocks this crucial step. nih.govsemanticscholar.orgnih.gov

While centrosome duplication itself is not affected by this compound, the subsequent separation is significantly impaired. nih.govsemanticscholar.orgnih.govsemanticscholar.org This leads to the collapse of any nascent bipolar spindle and the formation of the characteristic monoastral spindle. nih.govnih.gov Studies in Xenopus egg extracts have also confirmed that monastrol inhibits the assembly of bipolar spindles in a cell-free environment. rupress.orgnih.govsemanticscholar.org

ProcessEffect of this compoundReferences
Centrosome Duplication No inhibition observed. nih.govsemanticscholar.orgnih.govsemanticscholar.org
Centrosome Separation Directly inhibited, preventing the establishment of spindle bipolarity. semanticscholar.orgnih.gov
Bipolar Spindle Formation Prevented, leading to the formation of monoastral spindles. nih.govrupress.orgnih.govsemanticscholar.org

Utility as a Chemical Probe for Mitotic Mechanisms

The specific and reversible nature of this compound's inhibition of Eg5 makes it an excellent chemical probe for dissecting the complex machinery of mitosis. nih.govuni-konstanz.denih.govnih.govresearchgate.net Unlike drugs that broadly disrupt the cytoskeleton, this compound allows for the targeted investigation of the roles of Eg5 and the consequences of its inactivation. rupress.orgsemanticscholar.org

This compound has been instrumental in studying the forces that govern spindle organization. By inhibiting the outward force generated by Eg5, researchers can observe the effects of other counteracting forces within the spindle, such as those generated by minus-end-directed motors. uni-konstanz.decell.com Imaging bipolar spindles as they disassemble in the presence of monastrol has provided direct evidence of outward-directed forces acting perpendicular to the pole-to-pole axis. nih.govrupress.orgnih.govsemanticscholar.org This allows for a more nuanced understanding of the balance of forces required for both the formation and maintenance of the bipolar spindle. nih.govnih.gov

The monoastral spindles induced by this compound provide a unique context for studying kinetochore-microtubule interactions. In these structures, chromosomes often exhibit a "syntelic" orientation, where both sister kinetochores are attached to microtubules emanating from the same spindle pole. nih.govrupress.orgnih.govsemanticscholar.org This abnormal attachment is a key trigger for the spindle assembly checkpoint.

The use of this compound has revealed that microtubule attachment to kinetochores alone is not sufficient to satisfy the spindle assembly checkpoint. nih.govuni-konstanz.denih.govsemanticscholar.org The presence of Mad2 at some microtubule-attached kinetochores in monastrol-treated cells demonstrates that the checkpoint machinery can still be activated, likely due to the lack of tension that would normally be generated by bipolar attachment. nih.govuni-konstanz.denih.govsemanticscholar.org This has provided valuable insights into the signaling pathways that monitor the fidelity of chromosome segregation. nih.gov

Comparative Cellular Responses Across Different Cell Lines

The cellular response to the Eg5 kinesin inhibitor this compound exhibits significant variability across different cell lines, highlighting the influence of cellular context on drug sensitivity and mechanism of action. These differences manifest in the concentration required to inhibit cell proliferation (IC50), the efficiency of mitotic arrest, the nature of spindle defects, and the propensity to undergo apoptosis.

Research has demonstrated a spectrum of sensitivity to monastrol among various human cancer cell lines. For instance, a comparative study established a sensitivity ranking, from most to least sensitive, as follows: AGS (gastric adenocarcinoma), HepG2 (hepatocellular carcinoma), Lovo (colon adenocarcinoma), Du145 (prostate carcinoma), and HT29 (colon adenocarcinoma) nih.govaacrjournals.orgkisti.re.kr. This differential sensitivity is linked to the cell line's tendency to undergo mitotic slippage, a process where cells exit mitosis without proper chromosome segregation.

In-depth comparisons between AGS and HT29 cells revealed that while both are sensitive to the microtubule-stabilizing agent paclitaxel, AGS cells are significantly more susceptible to monastrol than HT29 cells. kisti.re.krnih.gov The differing responses are evident in several key cellular events. Following monastrol treatment, AGS cells predominantly form symmetric microtubule asters. In contrast, HT29 cells also display asymmetric asters, suggesting a potential cell-line-specific function of Eg5. nih.gov

Furthermore, the apoptotic pathways triggered by monastrol can differ. While both AGS and HT29 cells undergo apoptosis accompanied by mitochondrial membrane depolarization, a notable distinction lies in the activation of caspases. In AGS cells, monastrol treatment leads to a significant cleavage of procaspases 8 and 3, key executioners of apoptosis. This prominent cleavage is not observed in HT29 cells, indicating the engagement of different apoptotic signaling cascades. nih.gov

Studies on other commonly used cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer), have also revealed differential responses. For instance, one study reported IC50 values of 88 ± 23 µM for MCF-7 cells and 111 ± 25 µM for HeLa cells, suggesting a slightly higher sensitivity in the MCF-7 line. researchgate.netnih.gov In HeLa cells, monastrol has been shown to activate the spindle checkpoint, leading to mitotic arrest and subsequent apoptosis. nih.govaacrjournals.orgnih.gov

The investigation of glioma cell lines U138 and C6 also demonstrated cell-line-specific responses to monastrol and its derivatives. These studies underscore that the proliferative rate of the cell line can influence its apparent sensitivity to Eg5 inhibition. japsonline.com

The following tables summarize the comparative cellular responses to this compound across various cell lines based on published research findings.

Comparative IC50 Values of Monastrol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma88 ± 23 researchgate.netnih.gov
HeLaCervical Cancer111 ± 25 researchgate.netnih.gov
U138Glioma~200 japsonline.com
C6Glioma (Rat)~100 japsonline.com

Differential Cellular Phenotypes in Response to Monastrol

Cell LineSensitivity RankingSpindle PhenotypeApoptotic PathwayReference
AGSMost SensitiveSymmetric microtubule astersProminent cleavage of procaspases 8 and 3 nih.govaacrjournals.orgkisti.re.krnih.gov
HepG2High SensitivityNot specifiedNot specified nih.govaacrjournals.orgkisti.re.kr
LovoIntermediate SensitivityNot specifiedNot specified nih.govaacrjournals.orgkisti.re.kr
Du145Low SensitivityNot specifiedNot specified nih.govaacrjournals.orgkisti.re.kr
HT29Least SensitiveSymmetric and asymmetric astersNo prominent cleavage of procaspases 8 and 3 nih.govaacrjournals.orgkisti.re.krnih.gov
HeLaModerately SensitiveMonoastral spindlesSpindle checkpoint activation leading to apoptosis nih.govaacrjournals.orgnih.gov

Structural Activity Relationship Sar Studies of R Monastrol Analogs

Identification of Key Pharmacophores and Structural Features

Monastrol's activity against Eg5 is mediated by its binding to an allosteric pocket located between loop 5 (L5) and helices α2 and α3 of the Eg5 motor domain, approximately 12 Å away from the ATP-binding site researchgate.netnih.govnih.govnih.gov. This binding site is characterized by hydrophobic interactions and specific hydrogen bonding opportunities.

Key structural features contributing to Monastrol's interaction with Eg5 include:

Dihydropyrimidinethione Core: This heterocyclic core forms significant hydrophobic interactions with residues such as Gly117, Ile136, Pro137, Tyr211, Leu214, and Ala218 within the binding pocket nih.govnih.gov. The NH group and the thione sulfur atom of this core can also participate in hydrogen bonding interactions, often mediated by water molecules nih.gov.

Phenyl Ring: The 4-methoxyphenyl (B3050149) group of Monastrol (B14932) engages in hydrophobic interactions within a second cleft formed by residues like Arg119, Trp127, Ala133, and Tyr211 nih.govnih.gov. Specifically, the phenolic hydroxyl group can form hydrogen bonds with Glu118 and Arg119 nih.gov. Modifications to this phenyl ring have been extensively explored to enhance potency.

Ester Moiety: The ester group, along with the dihydropyrimidinethione core, can form additional hydrogen bonds via water molecules nih.gov.

The binding of Monastrol to Eg5 locks the L5 loop into an ADP-bound-like conformation, slowing down ADP release and consequently inhibiting ATP turnover researchgate.netresearchgate.netnih.govnih.gov. This allosteric inhibition disrupts the motor's ability to generate force and maintain microtubule motility nih.govnih.gov.

Influence of Substituents on Eg5 Inhibitory Potency

Modifications to the Monastrol scaffold have been systematically investigated to improve its inhibitory potency against Eg5. These studies have revealed specific structure-activity relationships based on the nature and position of substituents.

Role of Phenyl Ring Substitutions

The phenyl ring of Monastrol is a critical site for modification, as alterations here can significantly impact Eg5 inhibitory potency.

Hydrophobic and Polar Substituents: Introducing hydrophobic moieties onto the phenyl ring, particularly at the para-position, can enhance binding affinity by maximizing hydrophobic interactions within the Eg5 binding pocket tandfonline.comjapsonline.comacs.orgemerginginvestigators.org. For instance, a 4-(3-bromophenyl) substituent has been noted to confer potent inhibitory effects on cancer cell migration, likely due to its size and hydrophobicity facilitating stable binding interactions japsonline.com.

Fluorine Atoms: The addition of fluorine atoms has been identified as a strategy to increase potency, potentially by improving the fit of the ligand to the allosteric binding site acs.orgnih.gov.

Hydroxyl Groups: A hydroxyl group at the 3' position of the phenyl ring has been reported to increase potency compared to analogs lacking this feature or having other substituents nih.gov.

Importance of Dihydropyrimidinethione Core

The dihydropyrimidinethione (DHPM) core is central to Monastrol's activity.

Thione vs. Oxo: Thione derivatives of dihydropyrimidinones are generally more potent inhibitors of Eg5 than their oxo counterparts nih.gov.

Cyclization: Cyclizing the ester side chain of Monastrol into a cyclic ketone, as seen in dimethylenastron, has led to compounds with significantly improved potency, over 100-fold greater than Monastrol nih.govresearchgate.nettandfonline.com. Dimethylenastron exhibits an IC50 of 200 nM and a better fit within the α2/L5/α3 binding pocket nih.govresearchgate.net.

Modifications at N1: N-1 arylation of Monastrol has been explored, with some derivatives showing similar Eg5 inhibition profiles to Monastrol, including the induction of monopolar spindles nih.gov.

Position 5 Modifications: While modifications at position 5 of the dihydropyrimidinone ring have been investigated, earlier reports suggesting easy accessibility have been questioned. Introducing a methylene (B1212753) group at this position might be beneficial, but larger groups did not consistently improve cell cytotoxicity nih.gov.

Enantiomeric Selectivity and Activity (R- vs. S-Monastrol)

Monastrol possesses a chiral center, leading to two enantiomers: (R)-Monastrol and (S)-Monastrol. Studies have consistently shown a significant difference in their biological activity against Eg5.

(S)-Monastrol is More Potent: The (S)-enantiomer of Monastrol is generally considered the more biologically active form, exhibiting higher potency in both in vitro enzymatic assays and in cell-based assays researchgate.netnih.govnih.govresearchgate.netresearchgate.netncats.ioacs.org. For instance, (S)-Monastrol inhibits basal Eg5 ATPase activity with an IC50 of 1.7 µM, whereas this compound shows an IC50 of approximately 8.2 µM researchgate.net. This difference in potency is often attributed to a better fit of the (S)-enantiomer within the Eg5 binding pocket nih.govresearchgate.net.

Exceptions and Analogs: While (S)-Monastrol is typically more active, research on certain Monastrol analogs has revealed exceptions. For example, in the case of the keto derivative mon-97, the (R)-enantiomer was found to be the bound form and exhibited higher affinity, with both (R)- and (S)-forms showing inhibitory activity, albeit with the (R)-enantiomer being more potent in this specific analog family researchgate.netrcsb.org. Similarly, while (S)-enastron and (S)-dimethylenastron are more potent inhibitors that bind preferentially to Eg5, the (R)-enantiomer of fluorastrol binds preferentially acs.orgnih.gov.

The stereoselectivity observed highlights the importance of precise spatial arrangement of substituents for optimal interaction with the chiral environment of the Eg5 binding site.

Rational Design Principles for Optimized Eg5 Inhibitors

The extensive SAR studies on Monastrol and its analogs have provided valuable insights for the rational design of more potent and selective Eg5 inhibitors. Key principles include:

Targeting the Allosteric Pocket: Inhibitors should be designed to fit optimally into the allosteric binding pocket formed by Eg5's L5 loop and α2/α3 helices nih.govnih.govnih.gov. Understanding the precise interactions (hydrophobic, hydrogen bonding) within this pocket is crucial.

Modulating Phenyl Ring Substituents: Strategic placement of hydrophobic or polar substituents on the phenyl ring can enhance binding affinity and potency. Incorporating fluorine atoms or specific hydroxyl groups can also be beneficial tandfonline.comjapsonline.comacs.orgacs.org.

Optimizing the DHPM Core: Utilizing the thione form of the dihydropyrimidinone core and exploring cyclized analogs (e.g., dimethylenastron) has proven effective in increasing potency by improving conformational rigidity and binding fit nih.govnih.govresearchgate.nettandfonline.com.

Leveraging Stereoselectivity: Recognizing the enantiomeric preference of Eg5 for certain inhibitors, such as the (S)-enantiomer for Monastrol and some analogs, can guide the synthesis of stereochemically pure compounds with improved activity researchgate.netnih.govnih.govacs.orgnih.govresearchgate.netresearchgate.netncats.ioacs.org. However, the discovery of analogs where the (R)-enantiomer is more active broadens the design landscape researchgate.netrcsb.org.

Enhancing Hydrophobic Interactions: Designing molecules that maximize favorable hydrophobic interactions with residues like Tyr211, Leu214, and others in the binding site is a key strategy for increasing binding affinity nih.govnih.govjapsonline.comemerginginvestigators.org.

Structure-Based Design: Utilizing crystallographic data of Eg5-inhibitor complexes provides atomic-level details that are invaluable for guiding the design of new molecules with improved complementarity to the binding site nih.govnih.govacs.orgrcsb.orgacs.org.

Computational and Biophysical Characterization of R Monastrol Interactions

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking simulations have been instrumental in elucidating the binding mode of monastrol (B14932) within the allosteric pocket of Eg5, located between loop L5, helix α2, and helix α3. nih.gov These simulations position the ligand within the binding site and predict the energetically most favorable conformation.

(R)-monastrol, along with its more potent (S)-enantiomer, binds within this allosteric pocket, which is situated approximately 12 Å away from the nucleotide-binding site. nih.gov Docking studies have shown that monastrol fits snugly into a hydrophobic pocket. mdpi.comsemanticscholar.org The dihydropyrimidine (B8664642) core of monastrol establishes several hydrophobic interactions with surrounding residues. nih.gov

Identification of Key Interacting Residues

Molecular docking and subsequent analysis of the docked poses have identified several key amino acid residues within the Eg5 allosteric site that are crucial for the binding of monastrol. While the (S)-enantiomer is more potent, studies on this compound and its analogs have provided a detailed map of these interactions. nih.govsemanticscholar.org

The binding of monastrol involves a network of both hydrophobic and hydrogen bonding interactions. semanticscholar.orgresearchgate.net The dihydropyrimidinethione core of monastrol engages in hydrophobic interactions with a surface formed by the side chains of residues such as Gly117, Ile136, Pro137, Tyr211, Leu214, and Ala218. nih.gov The hydroxyphenyl ring is accommodated in a second hydrophobic cleft composed of Arg119, Trp127, Ala133, and Tyr211. nih.gov

Key hydrogen bonds are also formed, for instance, between the phenolic hydroxyl group and the backbone carbonyl of Glu118, as well as with the guanidinium (B1211019) side-chain of Arg119. nih.gov Some docking studies have also suggested hydrogen bonding interactions with residues like Asn190, Lys260, and Glu201. mdpi.com The stability of these interactions is fundamental to the inhibitory action of monastrol.

Interacting ResidueType of InteractionReference
Gly117Hydrophobic nih.gov
Glu118Hydrogen Bond nih.gov
Arg119Hydrogen Bond, Hydrophobic nih.gov
Trp127Hydrophobic nih.govsemanticscholar.org
Ala133Hydrophobic semanticscholar.org
Ile136Hydrophobic nih.govsemanticscholar.org
Pro137Hydrophobic nih.govsemanticscholar.org
Asn190Hydrogen Bond mdpi.com
Glu201Hydrogen Bond mdpi.com
Tyr211Hydrophobic nih.govsemanticscholar.org
Leu214Hydrophobic nih.govsemanticscholar.org
Ala218Hydrophobic nih.gov
Lys260Hydrogen Bond mdpi.com

Molecular Dynamics (MD) Simulations to Elucidate Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the monastrol-Eg5 complex, complementing the static picture offered by molecular docking. These simulations, which model the movement of atoms over time, have been used to assess the stability of the ligand-protein complex and to understand the conformational changes induced by ligand binding. tandfonline.commdpi.com

MD simulations have been performed on various Eg5-inhibitor complexes, including those with monastrol analogs. tandfonline.commdpi.com These studies have confirmed that inhibitors can remain stably bound within the allosteric pocket throughout the simulation period. mdpi.com The root mean square deviation (RMSD) of the protein and ligand atoms are often monitored to assess the stability of the complex, with stable systems reaching an equilibrium state. mdpi.com

Analysis of Ligand-Induced Conformational Changes

A key insight from MD simulations is the understanding of how ligand binding affects the conformation of Eg5. The binding of inhibitors like monastrol to the allosteric site can induce significant conformational changes in the protein. semanticscholar.orgresearchgate.net These changes are critical for the mechanism of inhibition, as they ultimately affect the motor's interaction with microtubules and its ATPase activity. nih.govembopress.org

Specifically, the binding of an inhibitor to the loop5/α2/α3 pocket can lead to the closure of this pocket. mdpi.com This induced-fit mechanism can alter the conformation of other regions of the motor domain, such as the neck linker and the switch II region, which are crucial for force generation and motility. embopress.org MD simulations have shown that the binding of inhibitors can reduce the flexibility of certain regions of the protein, such as loop L5, leading to a tightening of the allosteric pocket. mdpi.com

Free Energy Calculations of Monastrol-Eg5 Complexes

To quantify the binding affinity of monastrol and its analogs to Eg5, computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are employed. mdpi.comidrblab.org These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model. idrblab.org

These calculations provide a theoretical estimation of the binding free energy (ΔG_bind), which can be decomposed into contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. mdpi.com For Eg5-inhibitor complexes, electrostatic interactions have been shown to be a predominant contributor to the total binding energy. mdpi.com These calculations are valuable for comparing the binding affinities of different inhibitors and for understanding the driving forces behind ligand binding.

Kinetic Analysis of Eg5 Inhibition

Kinetic studies have been fundamental in defining the precise mechanism by which monastrol inhibits the enzymatic activity of Eg5. nih.gov These experiments measure the rate of ATP hydrolysis by Eg5 in the presence and absence of the inhibitor and under various conditions.

Monastrol is characterized as an ATP-uncompetitive and reversible inhibitor of Eg5. tandfonline.comaacrjournals.org This means that it does not compete with ATP for binding to the active site. Instead, it binds to the Eg5-ADP complex, preventing the release of ADP and thereby stalling the catalytic cycle. tandfonline.comnih.gov This inhibition of ADP release effectively traps the motor protein in a state that has a low affinity for microtubules. tandfonline.com

The inhibition of the microtubule-stimulated ATPase activity of Eg5 by monastrol is concentration-dependent. nih.gov Kinetic analyses have also revealed that monastrol slows down the association of Eg5 with microtubules and may promote reversals at the ATP hydrolysis step. nih.gov

Kinetic ParameterEffect of MonastrolReference
ATPase ActivityInhibited nih.govaacrjournals.org
ADP ReleaseInhibited nih.govtandfonline.com
Eg5 association with microtubulesDecreased rate nih.gov
ATP BindingUnaffected nih.gov

Effect of Ionic Strength on Inhibition

The inhibitory potency of monastrol on the microtubule-stimulated ATPase activity of human KSP (the human homolog of Eg5) has been shown to be highly dependent on the ionic strength of the solution. nih.govtimtec.net Specifically, the extent of inhibition decreases as the ionic strength increases. nih.gov This suggests that electrostatic interactions play a significant role in the binding of monastrol to the Eg5-ADP complex and in the subsequent inhibition of its function. This observation has led to the proposal that monastrol binding to the KSP-ADP complex forms a ternary complex that cannot productively interact with microtubules. nih.govtimtec.net

Spectroscopic Probes for Drug-Induced Structural Transitions

Spectroscopic methods have been instrumental in elucidating the sequence of structural changes in the Eg5 motor domain upon this compound binding in solution, complementing the static images provided by X-ray crystallography. nih.govresearcher.life These techniques confirm that the structural alterations observed in crystal structures, such as changes in loop L5 and the neck linker, also occur in a solution environment at physiologically relevant concentrations. nih.govresearcher.life

Key spectroscopic techniques and their findings include:

Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan residues, particularly Trp127 located near the monastrol binding site, serves as a sensitive probe for conformational changes. nih.govresearchgate.net Upon mixing Eg5 complexed with ADP with monastrol, a time-dependent quenching of Trp127 fluorescence is observed. researchgate.net This process occurs in two distinct phases, a fast phase and a slow phase, with rate constants that are dependent on the monastrol concentration. researchgate.net These kinetics have allowed researchers to determine the temporal sequence of conformational changes following the initial binding event. nih.govresearcher.liferesearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess changes in the secondary structure of Eg5 upon ligand binding. Studies have shown that the binding of inhibitors to the allosteric site can perturb the secondary structure of the Eg5 motor domain, which is thought to be a key part of the inhibitory mechanism. researchgate.net

Förster Resonance Energy Transfer (FRET): FRET has been employed to measure distances between specific points on the Eg5 protein. For instance, the distance from Trp127 to the monastrol binding site was determined to be approximately 17 Å, providing spatial constraints for models of the Eg5-monastrol complex. researchgate.net

These solution-based spectroscopic studies have demonstrated that the binding of monastrol to the Eg5-ADP complex initiates a cascade of structural transitions. nih.govresearcher.life This has led to the proposal that loop L5 is a critical element in the allosteric communication pathway that connects the nucleotide-binding site to the neck linker, ultimately inhibiting the motor's function. nih.govresearcher.lifetimtec.net

Table 1: Kinetic Parameters of this compound Binding to Eg5-ADP Measured by Tryptophan Fluorescence Quenching

Kinetic PhaseMaximum Rate Constant for Binding (s⁻¹)Dissociation Rate Constant (s⁻¹)Apparent Affinity (Kd, µM)
Fast Phase536 ± 13982 ± 2596 ± 37
Slow Phase39 ± 33 ± 112 ± 3

Data derived from stopped-flow fluorescence experiments monitoring the quenching of Trp127. researchgate.net

Homology Modeling in Derivative Design

While the crystal structure of human Eg5 (HsEg5) has been solved, the structures of Eg5 orthologs from other species are not always available. lsuhsc.edu Homology modeling has become a valuable computational tool to bridge this gap and to guide the design of novel this compound derivatives. lsuhsc.eduemerginginvestigators.org This approach involves building a three-dimensional model of a target protein based on the known structure of a homologous protein.

Researchers have utilized homology modeling for several key purposes:

Understanding Species Specificity: Homology models of Eg5 from different species, such as Drosophila melanogaster (Klp61F), have been constructed to understand why inhibitors like monastrol are specific to vertebrate Eg5. lsuhsc.edunih.gov By comparing the amino acid residues in the L5 binding pocket, researchers can identify key differences that confer sensitivity or resistance to the inhibitor. nih.gov

Designing Chimeric Motors: Homology models have guided the creation of chimeric Eg5 motors. For example, by engineering the L5 pocket of the insensitive Drosophila Klp61F to resemble that of human Eg5, researchers were able to confer sensitivity to monastrol. lsuhsc.edu This demonstrated that the L5 pocket can function as a "druggable protein cassette" and that the intramolecular communication network is conserved. lsuhsc.edu

Structure-Based Drug Design: Homology models of the Eg5 motor domain are extensively used in the rational design of new dihydropyrimidine analogs and other derivatives. emerginginvestigators.orgrsc.org By visualizing the interactions between this compound and the binding pocket, medicinal chemists can propose modifications to the inhibitor's structure to enhance binding affinity and potency. rsc.org For instance, molecular docking studies based on these models help in selecting which newly designed ligands should be synthesized and tested. rsc.org A structurally related analog, (R)-Mon-97, which has a bulky acetophenone (B1666503) group instead of an ethyl ester, was found to have a higher affinity for Eg5, and its "flipped" binding orientation was rationalized through structural analysis. tandfonline.com

The integration of homology modeling with experimental validation provides a powerful cycle for inhibitor development. Models predict favorable interactions, which are then synthesized and tested biochemically, and the results, in turn, help to refine the computational models for the next round of design.

Mechanisms of Resistance to R Monastrol and Its Analogs in Research Models

Target Protein Mutations in Eg5 Allosteric Site

A primary mechanism of resistance to (R)-monastrol involves the emergence of specific point mutations within the allosteric binding site of the Eg5 motor domain. biolinks.co.jp This binding pocket, formed by the helix α2/loop L5 and helix α3, is distinct from the ATP-binding site, and alterations in its constituent amino acids can prevent effective drug binding without necessarily abolishing the motor's enzymatic function. gennerichlab.net

Biochemical and cellular studies have identified several key residues in this pocket where mutations can confer resistance. Expression of Eg5 with single point mutations such as R119A, D130A, L132A, I136A, L214A, and E215A has been shown to grant significant resistance to monastrol (B14932). nih.govnih.gov Notably, some of these mutations, including R119A, D130A, and L214A, also confer cross-resistance to other allosteric inhibitors like S-trityl-L-cysteine (STLC), confirming the shared binding region. nih.govnih.gov

These mutations are thought to confer resistance by disrupting the specific molecular interactions required for the stable binding of monastrol. biolinks.co.jp For instance, the hydrophobic packing between the inhibitor and residue L214 appears crucial, as even a subtle L214I mutation can dramatically decrease drug sensitivity. molbiolcell.org Despite conferring resistance, many of these mutant Eg5 proteins remain catalytically active, allowing the cell to proceed through mitosis even in the presence of the inhibitor. biolinks.co.jpmolbiolcell.org This highlights a significant clinical challenge, as sporadic mutations in the Eg5 gene could lead to acquired drug resistance in tumors. gennerichlab.netmolbiolcell.org

Table 1: Point Mutations in the Eg5 Allosteric Site Conferring Resistance to this compound
MutationLocationEffect on Monastrol SensitivityReference
R119AAllosteric Binding SiteConfers significant resistance nih.govnih.gov
D130AAllosteric Binding Site (Loop L5)Confers significant resistance gennerichlab.netnih.govnih.gov
L132AAllosteric Binding SiteConfers significant resistance nih.govnih.gov
I136AAllosteric Binding SiteConfers significant resistance nih.govnih.gov
L214AAllosteric Binding Site (Helix α3)Confers significant resistance gennerichlab.netnih.govnih.gov
L214IAllosteric Binding Site (Helix α3)Dramatically decreases sensitivity molbiolcell.org
E215AAllosteric Binding SiteConfers significant resistance nih.govnih.gov

Upregulation of Alternative Mitotic Pathways

Cells can develop resistance to Eg5 inhibition by activating redundant or compensatory mechanisms for spindle formation. molbiolcell.org Since the primary role of Eg5 is to generate outward force to separate centrosomes and establish a bipolar spindle, cells that can achieve this through an alternative pathway can survive Eg5 inhibition. molbiolcell.org

A key alternative pathway involves the upregulation of the kinesin-12 motor protein, KIF15. nih.gov In normal mitosis, Eg5 provides the dominant force for spindle assembly. molbiolcell.org However, in cells treated with Eg5 inhibitors, the overexpression of KIF15 can compensate for the loss of Eg5 function. molbiolcell.orgnih.gov KIF15 is capable of sliding antiparallel microtubules apart, thereby driving centrosome separation and facilitating the formation of a bipolar spindle, albeit often less efficiently than Eg5. nih.gov The development of KIF15-dependent spindle assembly is a common route to acquiring resistance to Eg5 inhibitors in cultured cells. nih.govmolbiolcell.org

The effectiveness of the KIF15-dependent pathway can be further enhanced by other proteins. For example, the Protein Regulator of Cytokinesis 1 (PRC1), which preferentially bundles antiparallel microtubules, is required for efficient KIF15-dependent spindle assembly. nih.gov Overexpression of PRC1 can protect cells against Eg5 inhibitors and promote the establishment of resistance by creating a more favorable microtubule environment for KIF15 to act upon. nih.gov This demonstrates that resistance can arise not just from a single protein's upregulation but from a coordinated change in the cellular machinery of mitosis.

Preclinical Research Avenues and Emerging Research Frontiers

Preclinical In Vitro Efficacy Studies in Cancer Cell Lines

(R)-Monastrol and its related compounds have demonstrated significant preclinical activity against a range of cancer cell lines, primarily through their ability to induce mitotic arrest.

Antiproliferative Activity and Cell Cycle Effects

Monastrol (B14932), the parent compound, triggers mitotic arrest at the G2/M phase by targeting Eg5, which leads to inhibition of motor protein motility and subsequent cell apoptosis japsonline.com. Studies have shown that monastrol exhibits varying antiproliferative effects across different cancer cell lines. For instance, in breast adenocarcinoma MCF-7 cells, monastrol is associated with cell cycle arrest in the M phase, characterized by mitotic slippage japsonline.comjapsonline.com. Monastrol analogs and derivatives have also been synthesized and evaluated, with some demonstrating enhanced antiproliferative activity compared to monastrol itself japsonline.comresearchgate.net.

Specific findings in various cancer cell lines include:

MCF-7 (Breast Adenocarcinoma): Monastrol induces antiproliferative activity, M phase arrest, and mitotic slippage japsonline.comjapsonline.com. While monastrol is generally potent, certain derivatives and oxo-analogues have shown differential activity, with some derivatives exhibiting significantly higher potency against cell lines like HT-29 researchgate.net.

HeLa (Cervical Carcinoma): Monastrol has shown moderate activity in HeLa cells compared to MCF-7 cells nih.gov.

NCI-H522 (Non-small-cell lung cancer): Monastrol treatment resulted in a growth inhibition rate of -42.26% and induced cell cycle arrest at the G2/M phase japsonline.com.

MDA-MB-468 (Breast Cancer): Monastrol treatment led to a growth inhibition rate of -1.10% japsonline.com.

HepG2/C3A (Hepatoma): Monastrol reduced cell proliferation and demonstrated greater cytotoxicity compared to its analog, oxomonastrol iiarjournals.org.

AGS (Gastric Adenocarcinoma): These cells showed high sensitivity to monastrol, undergoing mitotic slippage plos.org.

HT29 (Colon Adenocarcinoma): These cells exhibited lower sensitivity to monastrol and tended to maintain mitotic arrest. Prolonged monastrol treatment in HT29 cells led to increased survivin levels, which may contribute to resistance plos.org.

Table 1: In Vitro Antiproliferative Activity and Cell Cycle Effects of Monastrol in Cancer Cell Lines

Cell Line Cancer Type Observed Effect(s) Citation(s)
MCF-7 Breast Adenocarcinoma Antiproliferative activity, M phase arrest, mitotic slippage japsonline.com, japsonline.com
HB4a Mammary Epithelium Antiproliferative effects japsonline.com
HeLa Cervical Carcinoma Moderate activity nih.gov
NCI-H522 Non-small-cell lung cancer Growth inhibition (-42.26%), G2/M arrest japsonline.com
MDA-MB-468 Breast Cancer Growth inhibition (-1.10%) japsonline.com
HepG2/C3A Hepatoma Reduced cell proliferation, greater toxicity iiarjournals.org
AGS Gastric Adenocarcinoma High sensitivity, mitotic slippage plos.org
Lovo Colorectal Adenocarcinoma Moderate sensitivity plos.org
Du145 Prostate Carcinoma Moderate sensitivity plos.org

Investigations in Non-Human Preclinical Models

Beyond cancer research, monastrol has been investigated for its activity against parasitic infections.

Antileishmanial Activity in Leishmania donovani Models

Monastrol has been identified as a potent inhibitor of pteridine (B1203161) reductase 1 (PTR1) in Leishmania parasites, an enzyme crucial for the folate biosynthetic pathway researchgate.netebi.ac.uknih.govresearchgate.net. In vitro studies utilizing macrophage cultures infected with Leishmania donovani demonstrated that monastrol inhibits amastigote proliferation with an IC50 value of 10 µM researchgate.netebi.ac.uknih.govresearchgate.net. These studies also indicated that monastrol's antileishmanial effect is mediated through growth inhibition rather than apoptosis ebi.ac.uk.

In vivo investigations using a Leishmania donovani hamster model, which closely mimics human visceral leishmaniasis, showed promising results. Oral administration of monastrol at a dose of 5 mg/kg on alternate days effectively inhibited parasite growth by 50% researchgate.netebi.ac.uknih.govresearchgate.net. This preclinical data supports the potential of monastrol as an orally active antileishmanial agent nih.gov. Furthermore, monastrol was observed to inhibit Rap1A prenylation in intracellular Leishmania, leading to a blockade at the G1 phase of the cell cycle, contributing to its antileishmanial efficacy ebi.ac.uk.

Table 2: Antileishmanial Activity of Monastrol

Target/Model Activity/Finding Citation(s)
PTR1 enzyme (Leishmania) Potent inhibitor researchgate.net, ebi.ac.uk, nih.gov, researchgate.net
L. donovani amastigotes (macrophage culture) IC50 = 10 µM researchgate.net, ebi.ac.uk, nih.gov, researchgate.net
L. donovani (hamster model, oral administration) 5 mg/kg on alternate days inhibited 50% parasite growth researchgate.net, ebi.ac.uk, nih.gov, researchgate.net

Combination Strategies in Preclinical Research

The development of effective cancer therapies often involves exploring combination strategies to enhance efficacy and overcome drug resistance.

Mechanistic Rationales for Combination Regimens

Preclinical research highlights the importance of selecting combination therapies based on sound mechanistic rationales tandfonline.comnih.gov. This approach is informed by clinical observations in oncology, where resistance to monotherapy frequently arises due to functional redundancy between signaling pathways tandfonline.comnih.gov. By combining agents that simultaneously target alternative pathways or overcome resistance mechanisms, researchers aim to achieve synergistic therapeutic effects tandfonline.comnih.gov. While specific preclinical combination studies involving this compound are not detailed in the provided search results, the general principle of combining Eg5 inhibitors with other therapeutic agents to enhance anti-cancer activity remains a key area of investigation.

Exploration of Additional Molecular Targets

While monastrol is primarily recognized for its role as an Eg5 inhibitor in mammalian cells, its biological activity extends to other molecular targets, particularly in the context of parasitic infections.

Monastrol has been identified as a potent inhibitor of pteridine reductase 1 (PTR1) in Leishmania parasites researchgate.netebi.ac.uknih.govresearchgate.net. PTR1 is a key enzyme in the folate biosynthetic pathway of Leishmania, and its inhibition by monastrol contributes to the compound's antileishmanial effects researchgate.net. Additionally, in Leishmania, monastrol has been shown to inhibit Rap1A prenylation, a process critical for cell cycle progression, leading to a blockade at the G1 phase ebi.ac.uk. This dual targeting capability suggests a broader spectrum of biological activity for monastrol beyond its established role in cancer.

Compound List:

this compound

Monastrol

(S)-monastrol

(R)-Mon-97

(S)-trityl-L-cysteine (STLC)

Enastron

Dimethylenastron

Vasastrol VS-83

Oxomonastrol

Monastrol analogs MA-1, MA-2

Ispinesib

SB743921

AZD4877

Arq621

EMD-534085

MK-0731

Filanesib

Litronesib

Combretastatin A4

Renieramycin M (RM)

Doxorubicin (DOX)

Monomethyl auristatin E (MMAE)

Polatuzumab-vedotin

M69-MMAE

Dihydropyrimidinones (DHPMs)

Non-Eg5 Kinesins (e.g., KIFC1)

While monastrol is a potent inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 (KIF11), studies have indicated its inhibitory activity against other kinesin family members, including Kinesin-like protein 1 (KIFC1) researchgate.netresearchgate.nettandfonline.com. KIFC1, a member of the Kinesin-14 family, plays a crucial role in centrosome amplification and clustering in cancer cells, making it an attractive target for anticancer therapies due to its differential expression in malignant versus normal cells researchgate.net. Research suggests that monastrol acts as a non-competitive inhibitor of KIFC1, disrupting its ATP dynamics and leading to a loss of functionality researchgate.net. This interaction highlights monastrol's potential to modulate multiple kinesin motors, contributing to its broader anticancer effects and offering avenues for developing more selective therapeutics by understanding these off-target interactions researchgate.netresearchgate.net.

Enzymes (e.g., Urease)

Intriguingly, monastrol has also been identified as a potent inhibitor of the enzyme urease ebi.ac.ukresearchgate.net. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, and its activity is implicated in various pathological conditions, including urinary tract infections and gastric ulcers. Studies have reported an inhibitory concentration (IC50) of 11.76 µM for monastrol against urease researchgate.net. This discovery positions monastrol and its derivatives as potential lead compounds for developing novel therapeutic agents to combat urease-related diseases ebi.ac.ukresearchgate.net.

Receptors (e.g., GABAARs)

Beyond its role in mitosis, monastrol has demonstrated activity as a modulator of the γ-aminobutyric acid type A receptors (GABAARs) ebi.ac.ukresearchgate.netresearchgate.netnih.gov. Specifically, it has been identified as an allosteric modulator selective for the α1β2δ GABAARs and a modulator of γ-hydroxybutyric acid (GHB) high-affinity binding sites ebi.ac.ukresearchgate.netresearchgate.netnih.gov. Monastrol exhibits δ-specific GABA-potentiating effects, influencing the activity of these receptors researchgate.netresearchgate.net. Furthermore, some research suggests that monastrol may also modulate L-type voltage-gated calcium channels, indicating potential off-target effects or a broader pharmacological profile that could be relevant in neuropharmacology or other cellular processes nih.gov.

Centrin

Centrin, a calcium-binding protein involved in centrosome duplication and function, has also emerged as a potential target for monastrol nih.govresearchgate.net. Research indicates that monastrol can inhibit the self-assembly of centrin proteins in vitro, with hydrophobic forces playing a primary role in the interaction nih.gov. The binding of approximately four monastrol molecules per centrin protein appears to be optimal for this inhibitory effect nih.gov. Given the critical role of centrin in centrosome duplication and its association with cancer, this interaction suggests that monastrol may exert anticancer effects through mechanisms beyond Eg5 inhibition nih.govresearchgate.net.

Research into Targeted Delivery Systems

Despite its promising biological activities, monastrol's low cellular activity and non-drug-like properties have posed challenges for its further development as a therapeutic agent researchgate.netd-nb.info. To overcome these limitations, researchers have explored the use of targeted delivery systems. Studies have successfully loaded monastrol into mesoporous silica (B1680970) nanoparticles (MSNs), which were subsequently coated with hydrogels for controlled drug release researchgate.netd-nb.info. These monastrol-loaded MSNs have demonstrated efficacy in vitro when tested on human cervical epithelial malignant carcinoma (HeLa) cell lines, providing a reliable method for targeted delivery into cancer cells and potentially enhancing its pharmacokinetic profile and therapeutic impact researchgate.netd-nb.info.

Future Directions in Chemical Biology and Drug Discovery Research

The diverse biological interactions of monastrol open several promising avenues for future research in chemical biology and drug discovery. As a well-established Eg5 inhibitor, it remains an invaluable chemical probe for dissecting mitotic processes and validating therapeutic targets tandfonline.comnih.govcaister.comcbijournal.com. Its demonstrated activity against other kinesins, such as KIFC1, suggests potential for developing novel anticancer agents with broader or more specific mechanisms of action researchgate.netresearchgate.net. The identification of monastrol as a urease inhibitor provides a platform for designing new treatments for urease-associated diseases ebi.ac.ukresearchgate.net. Furthermore, its modulatory effects on GABAARs and potential influence on calcium channels warrant detailed investigation to understand their physiological relevance and potential therapeutic applications, as well as to characterize and mitigate any undesirable off-target effects ebi.ac.ukresearchgate.netresearchgate.netnih.govnih.gov. The interaction with centrin also points to potential roles in regulating centrosome dynamics and associated cancers nih.govresearchgate.net.

Advancements in targeted delivery systems, such as the use of nanoparticles, are critical for enhancing monastrol's efficacy and overcoming its pharmacokinetic limitations researchgate.netd-nb.info. Future drug discovery efforts could also focus on developing monastrol derivatives that are specifically designed to overcome resistance mechanisms observed with Eg5 inhibitors or to selectively target specific kinesin family members nih.govtandfonline.com. Understanding the stereospecificity of monastrol and its analogues, such as the binding of the (R)-enantiomer of mon-97 to Eg5, can guide the rational design of more potent and selective compounds tandfonline.comresearchgate.netrcsb.org.

Compound List

this compound

Monastrol

KIFC1 (Kinesin-like protein 1)

Eg5 (Kinesin-5, KIF11)

GABAARs (γ-aminobutyric acid type A receptors)

GHB (γ-hydroxybutyric acid)

Centrin

Urease

(R)-Mon-97

Q & A

Q. How do cellular context (e.g., p53 status) influence this compound’s efficacy in inducing mitotic catastrophe?

  • Methodological Answer : Use p53-isogenic cell pairs (e.g., HCT116 p53+/+ vs. p53−/−) to assess drug sensitivity via clonogenic assays. Integrate transcriptomic profiling (RNA-seq) to identify p53-dependent apoptosis pathways and correlate with patient-derived genomic datasets (e.g., TCGA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-monastrol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-monastrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.